![molecular formula C21H32O6 B12100292 methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate](/img/structure/B12100292.png)

methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

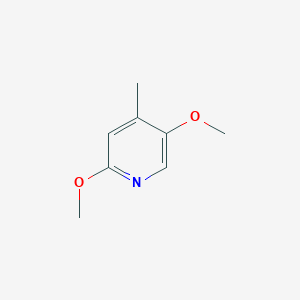

Ajugalide D is a neoclerodane diterpenoid isolated from the plant Ajuga taiwanensis . This compound belongs to a class of natural products known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Ajugalide D has garnered significant interest in the scientific community due to its potential therapeutic applications.

Preparation Methods

Ajugalide D is typically isolated from the herbs of Ajuga ciliata Bunge . The isolation process involves several steps, including extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using chromatographic techniques.

In synthetic chemistry, the preparation of Ajugalide D involves the use of spectroscopic methods and chemical transformation studies . The high-resolution fast-atom bombardment mass spectrum (HR-FAB-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial in elucidating the structure of Ajugalide D .

Chemical Reactions Analysis

Ajugalide D undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetic anhydride and pyridine for acetylation . The major products formed from these reactions are derivatives of Ajugalide D with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ajugalide D has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ajugalide D involves disrupting the focal adhesion complex by decreasing the phosphorylation of paxillin and focal adhesion kinase (FAK) . This disruption triggers anoikis, a specific type of apoptosis caused by the detachment of cells . Ajugalide D also blocks anchorage-independent growth and cell migration, making it a potential lead compound for developing anti-cancer therapies .

Comparison with Similar Compounds

Ajugalide D is part of a group of neoclerodane diterpenoids, including Ajugalide A, Ajugalide B, and Ajugalide C . These compounds share similar structural features but differ in their functional groups and biological activities . For example, Ajugalide B exhibits high anti-proliferative activity against tumor cell lines, similar to Ajugalide D . each compound’s unique chemical structure contributes to its distinct biological effects .

Conclusion

Ajugalide D is a fascinating compound with diverse biological activities and significant potential in scientific research and therapeutic applications. Its unique chemical structure and mechanism of action make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

methyl 8-hydroxy-5-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-12-8-17(23)21(3)14(19(25)26-4)6-5-7-16(21)20(12,2)10-15(22)13-9-18(24)27-11-13/h9,12,14-17,22-23H,5-8,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMPRXRGZXNSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(CCCC2C1(C)CC(C3=CC(=O)OC3)O)C(=O)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12100212.png)

![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)

![5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12100234.png)

![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)

![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)